3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazole ring, a thiophene ring, and a dichlorobenzyl group, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form 2,4-dichlorobenzylthiourea. This intermediate is then reacted with 2-thiophenecarboxaldehyde in the presence of a base to form the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes essential for the survival of microorganisms.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-furyl)-4H-1,2,4-triazol-4-amine
Uniqueness
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl group enhances its reactivity, while the thiophene ring contributes to its stability and potential biological activity.
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific and industrial fields.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4S2/c14-9-4-3-8(10(15)6-9)7-21-13-18-17-12(19(13)16)11-2-1-5-20-11/h1-6H,7,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKHFLOSUQVTPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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